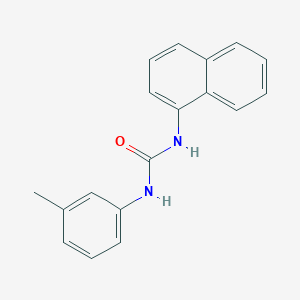
4-Hydrazino-2-methyl-6-trifluoromethylquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydrazino-2-methyl-6-trifluoromethylquinoline hydrochloride is a chemical compound with the molecular formula C₁₁H₁₁ClF₃N₃. It is known for its unique structure, which includes a quinoline core substituted with hydrazino, methyl, and trifluoromethyl groups. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Vorbereitungsmethoden
The synthesis of 4-Hydrazino-2-methyl-6-trifluoromethylquinoline hydrochloride typically involves multiple steps, starting with the preparation of the quinoline core. The synthetic route often includes:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis or the Friedländer synthesis.
Introduction of Substituents: The methyl and trifluoromethyl groups are introduced through electrophilic substitution reactions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
4-Hydrazino-2-methyl-6-trifluoromethylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, forming various substituted quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides .
Wissenschaftliche Forschungsanwendungen
4-Hydrazino-2-methyl-6-trifluoromethylquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-Hydrazino-2-methyl-6-trifluoromethylquinoline hydrochloride involves its interaction with various molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Vergleich Mit ähnlichen Verbindungen
4-Hydrazino-2-methyl-6-trifluoromethylquinoline hydrochloride can be compared with other quinoline derivatives, such as:
4-Hydroxy-2-methylquinoline: Lacks the trifluoromethyl and hydrazino groups, leading to different chemical and biological properties.
6-Trifluoromethylquinoline:
2-Methylquinoline: Lacks both the trifluoromethyl and hydrazino groups, making it less versatile in chemical reactions
The unique combination of substituents in this compound gives it distinct properties and makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
1171879-07-4 |
|---|---|
Molekularformel |
C11H11ClF3N3 |
Molekulargewicht |
277.67 g/mol |
IUPAC-Name |
[2-methyl-6-(trifluoromethyl)quinolin-4-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C11H10F3N3.ClH/c1-6-4-10(17-15)8-5-7(11(12,13)14)2-3-9(8)16-6;/h2-5H,15H2,1H3,(H,16,17);1H |
InChI-Schlüssel |
SERNOYSQWXGWKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C(F)(F)F)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11845940.png)


![6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B11845957.png)








![2-hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-phenylacetamide](/img/structure/B11845990.png)

